
(1,1'-Biphenyl)-3-ol, 2,2',4,4',6,6'-hexachloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,1’-Biphenyl)-3-ol, 2,2’,4,4’,6,6’-hexachloro- is a chlorinated biphenyl compound with the molecular formula C12H4Cl6. This compound is known for its high degree of chlorination, which imparts unique chemical and physical properties. It is also referred to as 2,2’,4,4’,6,6’-hexachlorobiphenyl .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Biphenyl)-3-ol, 2,2’,4,4’,6,6’-hexachloro- typically involves the chlorination of biphenyl compounds. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions often include elevated temperatures and controlled reaction times to ensure the desired degree of chlorination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced separation techniques to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
(1,1’-Biphenyl)-3-ol, 2,2’,4,4’,6,6’-hexachloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form chlorinated biphenyl quinones.
Reduction: Reduction reactions can lead to the formation of less chlorinated biphenyls.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or ammonia can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields chlorinated quinones, while reduction can produce various chlorinated biphenyls with fewer chlorine atoms .
Aplicaciones Científicas De Investigación
(1,1’-Biphenyl)-3-ol, 2,2’,4,4’,6,6’-hexachloro- has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of chlorination on biphenyls.
Biology: Investigated for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Studied for its potential toxicological effects and its interactions with biological molecules.
Industry: Used in the production of certain polymers and as a reference material in analytical chemistry.
Mecanismo De Acción
The mechanism of action of (1,1’-Biphenyl)-3-ol, 2,2’,4,4’,6,6’-hexachloro- involves its interaction with cellular components. It can bind to and disrupt the function of various proteins and enzymes, particularly those involved in the endocrine system. The compound’s high degree of chlorination allows it to persist in the environment and bioaccumulate in living organisms, leading to potential toxic effects .
Comparación Con Compuestos Similares
Similar Compounds
2,2’,3,4,5,6’-Hexachlorobiphenyl: Another highly chlorinated biphenyl with similar properties.
2,2’,4,4’,6,6’-Hexachlorodiphenyl: A closely related compound with slight structural differences.
Uniqueness
(1,1’-Biphenyl)-3-ol, 2,2’,4,4’,6,6’-hexachloro- is unique due to its specific pattern of chlorination, which imparts distinct chemical and physical properties. Its high degree of chlorination makes it particularly resistant to degradation, leading to its persistence in the environment and potential for bioaccumulation .
Propiedades
Número CAS |
149111-98-8 |
|---|---|
Fórmula molecular |
C12H4Cl6O |
Peso molecular |
376.9 g/mol |
Nombre IUPAC |
2,4,6-trichloro-3-(2,4,6-trichlorophenyl)phenol |
InChI |
InChI=1S/C12H4Cl6O/c13-4-1-5(14)9(6(15)2-4)10-7(16)3-8(17)12(19)11(10)18/h1-3,19H |
Clave InChI |
UAPGRBIDGQSSGQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Cl)C2=C(C(=C(C=C2Cl)Cl)O)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


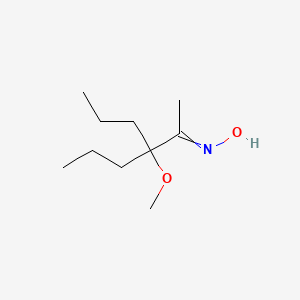
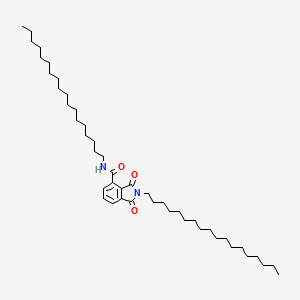
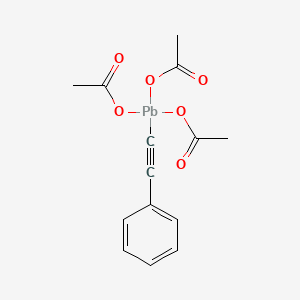
![2,2'-{Sulfanediylbis[(pyridine-6,2-diyl)sulfanediyl]}bis{6-[(6-bromopyridin-2-yl)sulfanyl]pyridine}](/img/structure/B12554188.png)

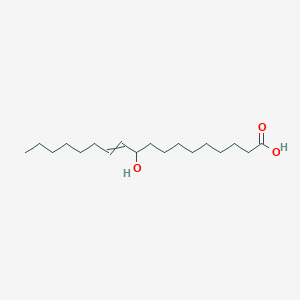
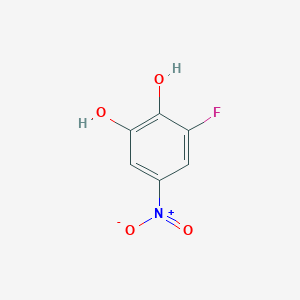

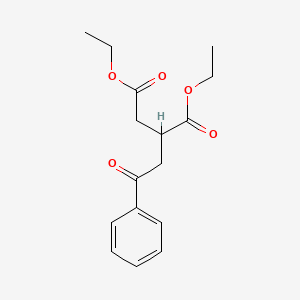
![2-Methoxy-7-methylpyrido[3,2-g]quinoline-5,10-dione](/img/structure/B12554233.png)
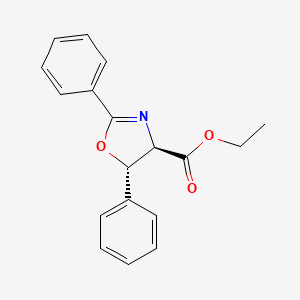
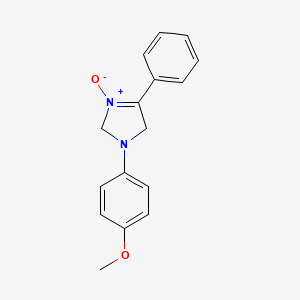
![2-{2-[2-(3,4-Dichlorophenyl)ethenyl]phenyl}ethan-1-ol](/img/structure/B12554249.png)
![Benzoic acid, 4-[(dimethylamino)carbonyl]-, ethyl ester](/img/structure/B12554267.png)
